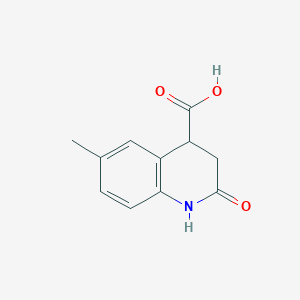
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . The IUPAC name for this compound is 6-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, the connectivity between these atoms, and any stereochemical information.
Physical And Chemical Properties Analysis
The melting point of “6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is 223-225 degrees Celsius . The compound is also characterized by its molecular weight (205.21 g/mol) and its IUPAC name (6-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid) .
Aplicaciones Científicas De Investigación
Anticancer and Therapeutic Applications
Tetrahydroisoquinolines (THIQs), which include compounds related to 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, are known for their broad therapeutic activities, particularly in cancer treatment. Initially recognized for their neurotoxicity, certain THIQ derivatives have been identified as endogenous agents with potential for preventing Parkinsonism in mammals. Furthermore, their role as anticancer antibiotics has gained attention, especially with the US FDA's approval of trabectedin for treating soft tissue sarcomas, marking a significant milestone in anticancer drug discovery. These derivatives exhibit promising therapeutic potential against various diseases, including infectious diseases like malaria, tuberculosis, and HIV, and are considered for development into novel drug classes with unique mechanisms of action (Singh & Shah, 2017).
Analytical Methods and Antioxidant Activity
The analytical determination of antioxidant activity is crucial in various scientific fields, from food engineering to medicine. Studies have elaborated on numerous tests to assess antioxidant capacity, including the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP), among others. These methods, based on chemical reactions and spectrophotometry, have been successfully applied in the analysis of antioxidants and the determination of antioxidant capacity in complex samples. Such assays are vital for understanding the antioxidant potential of chemical compounds, including THIQ derivatives (Munteanu & Apetrei, 2021).
Role in Chemical Synthesis
The Fischer synthesis of indoles from arylhydrazones, involving compounds like 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, has been extensively reviewed. Experimental studies highlight the versatility of THIQs in chemical transformations leading to the synthesis of indoles, a class of compounds with significant pharmaceutical applications. These studies underline the importance of THIQs in facilitating diverse chemical reactions, contributing to the synthesis of pharmacologically active molecules (Fusco & Sannicolo, 1978).
Environmental and Biomedical Research
In environmental science, THIQ derivatives have been investigated for their role in the remediation of organic pollutants. The enzymatic degradation of recalcitrant compounds in the presence of redox mediators, where THIQs can enhance the efficiency and range of substrate degradation, signifies their potential in environmental remediation. This approach suggests the possibility of using THIQ derivatives in treating industrial effluents, offering a promising avenue for environmental sustainability (Husain & Husain, 2007).
Direcciones Futuras
The future directions for the study of “6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety and hazards. Additionally, studies could be conducted to evaluate its potential antimicrobial and anticancer properties, as has been done with related compounds .
Propiedades
IUPAC Name |
6-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIPUEDLUPIYIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


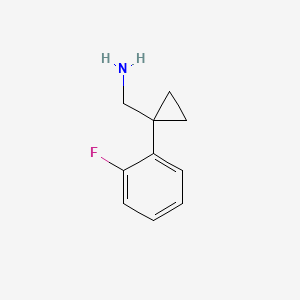
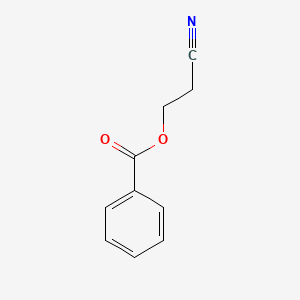
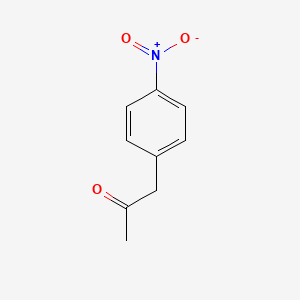
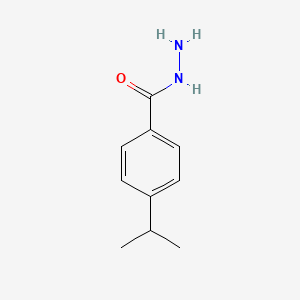
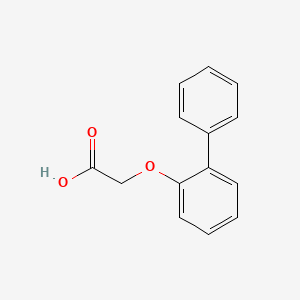
![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B1346132.png)
![4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1346133.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-](/img/structure/B1346134.png)
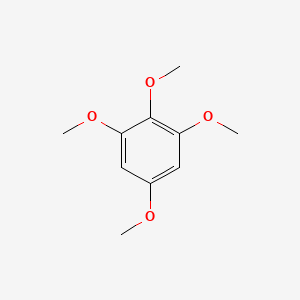
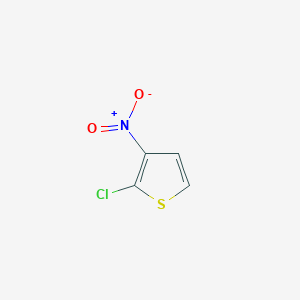
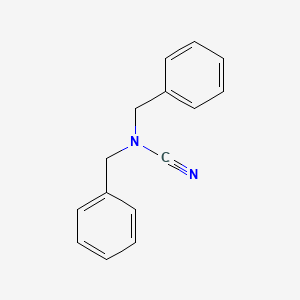
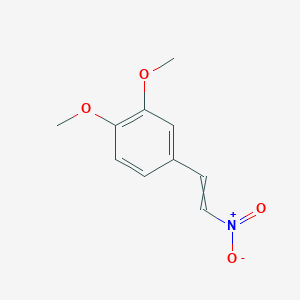
![4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1346143.png)